molecular formula C9H12ClNO B8089040 Isoindolin-5-ylmethanol hydrochloride

Isoindolin-5-ylmethanol hydrochloride

Cat. No.: B8089040
M. Wt: 185.65 g/mol
InChI Key: KPJXRPGLPFOXPC-UHFFFAOYSA-N
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Description

Isoindolin-5-ylmethanol hydrochloride is an organic compound that belongs to the class of isoindoline derivatives. It is typically found as a white to pale yellow solid powder and is soluble in water and some organic solvents like ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline derivatives, including isoindolin-5-ylmethanol hydrochloride, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and primary amines (such as anilines, benzylamines, and cycloalkylamines) . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-5-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoindolin-5-one derivatives, while reduction can produce isoindolin-5-ylmethanol.

Scientific Research Applications

Isoindolin-5-ylmethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolin-5-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that isoindoline derivatives can interact with various biological receptors and enzymes, leading to their observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Isoindolin-5-ylmethanol hydrochloride can be compared with other isoindoline derivatives, such as:

  • Isoindoline
  • Isoindolinone
  • Phthalimide

Uniqueness

Its solubility in water and organic solvents, along with its reactivity, makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJXRPGLPFOXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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